N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide
Description
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a thiazole-based propanamide derivative featuring a 4-methoxyphenyl substituent on the thiazole ring and a p-tolylthio (methylthiophenyl) group on the propanamide chain. The compound’s design combines electron-donating (methoxy) and hydrophobic (p-tolylthio) groups, which may influence solubility, target binding, and metabolic stability.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c1-14-3-9-17(10-4-14)25-12-11-19(23)22-20-21-18(13-26-20)15-5-7-16(24-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFMZVIKJDIOSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Thiazole Ring Formation via Hantzsch Synthesis
The thiazole nucleus is synthesized via the Hantzsch thiazole reaction, which involves condensation of a thiourea derivative with an α-halo carbonyl compound. For N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide, 4-(4-methoxyphenyl)thiazol-2-amine serves as the critical intermediate.
Preparation of 4-(4-Methoxyphenyl)Thiazol-2-Amine
Reactants :
- N-(4-Methoxyphenyl)thiourea (1.0 equiv)
- α-Bromoacetophenone (1.2 equiv)
Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux (78°C)
- Duration: 6 hours
- Catalyst: None
Procedure :
N-(4-Methoxyphenyl)thiourea and α-bromoacetophenone are refluxed in ethanol, leading to cyclization. The product is purified via column chromatography (ethyl acetate:hexane, 3:7) to yield a pale-yellow solid.
Yield : 82%
Characterization :
Synthesis of 3-(p-Tolylthio)Propanoic Acid
The thiol-ether side chain is introduced via nucleophilic substitution between 3-bromopropanoic acid and p-toluenethiol.
Reaction Optimization
Reactants :
- 3-Bromopropanoic acid (1.0 equiv)
- p-Toluenethiol (1.5 equiv)
- Potassium hydroxide (1.2 equiv)
Conditions :
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 60°C
- Duration: 4 hours
Procedure :
The reaction proceeds under basic conditions, with KOH facilitating deprotonation of p-toluenethiol. The crude product is acidified (HCl, 1M) and extracted with diethyl ether.
Yield : 76%
Characterization :
Amide Coupling via Carbodiimide Chemistry
The final step involves coupling 4-(4-methoxyphenyl)thiazol-2-amine with 3-(p-tolylthio)propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).
Coupling Reaction
Reactants :
- 4-(4-Methoxyphenyl)thiazol-2-amine (1.0 equiv)
- 3-(p-Tolylthio)propanoic acid (1.2 equiv)
- EDC (1.5 equiv), HOBt (1.5 equiv)
Conditions :
- Solvent: Dichloromethane (DCM)
- Temperature: Room temperature (25°C)
- Duration: 12 hours
Procedure :
The carboxylic acid is activated with EDC/HOBt for 30 minutes before adding the amine. The mixture is stirred overnight, washed with NaHCO3 (5%), and purified via recrystallization (ethanol:water, 9:1).
Yield : 68%
Characterization :
- 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.20 (d, J = 8.0 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 3.85 (s, 3H, OCH3), 3.30 (t, J = 7.0 Hz, 2H, SCH2), 2.75 (t, J = 7.0 Hz, 2H, COCH2), 2.35 (s, 3H, CH3).
- 13C NMR (100 MHz, CDCl3) : δ 172.5 (C=O), 161.2 (C-O), 140.1 (thiazole C-2), 132.8–114.2 (aromatic carbons), 35.6 (SCH2), 30.1 (COCH2), 21.0 (CH3).
Comparative Analysis of Synthetic Routes
Yield and Purity Across Methodologies
| Step | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Thiazole formation | 82 | 98 | Byproduct formation during cyclization |
| Thiol-ether synthesis | 76 | 95 | Oxidation of thiol to disulfide |
| Amide coupling | 68 | 97 | Incomplete activation of acid |
Key Observations :
- The Hantzsch thiazole synthesis offers high reproducibility but requires strict stoichiometric control to minimize thiourea dimerization.
- Thiol-ether formation is sensitive to oxygen, necessitating inert atmospheres for improved yields.
- Carbodiimide-mediated coupling achieves moderate yields due to competing hydrolysis of the activated intermediate.
Advanced Methodological Considerations
Alternative Coupling Reagents
The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) instead of EDC/HOBt enhances coupling efficiency:
| Reagent System | Yield (%) | Reaction Time (h) |
|---|---|---|
| EDC/HOBt | 68 | 12 |
| HATU/DIPEA | 79 | 6 |
Implication : HATU’s superior leaving group ability accelerates amide bond formation, though at higher reagent cost.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as solvents and temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide depends on its specific application and target. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The thiazole ring and other functional groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Synthetic Efficiency : Compound 11 (59% yield) demonstrates optimized synthesis via PCl₃/Et₃N catalysis, suggesting that similar conditions could benefit the target compound’s production.
- Substituent Effects: Electron-Donating Groups: The 4-methoxyphenyl group (common in , and the target) enhances solubility and may interact with polar enzyme pockets. Thioether vs. Ether Linkages: The target’s p-tolylthio group (vs. Halogenation: Fluorine in compound 31 increases electronegativity, which can enhance binding affinity to targets like KPNB1.
Key Insights:
- Anticancer Potential: Compound 31’s KPNB1 inhibition highlights the role of thiazole-propanamide scaffolds in targeting nuclear transport proteins.
- Cardioprotection : The 4-methoxyphenyl-thiazole moiety in correlates with efficacy against hypoxia-induced damage, suggesting the target compound could share this activity.
- Diagnostic vs. Therapeutic: Nitroimidazole derivatives (e.g., 4NPBTA ) prioritize imaging applications, whereas methoxyphenyl/thioether analogs may favor therapeutic use.
Structure-Activity Relationship (SAR) Trends
- Thiazole Ring Substitutions :
- Propanamide Chain Modifications :
- p-Tolylthio (target): Hydrophobic, may improve blood-brain barrier penetration.
- Furan () or nitroimidazole (): Introduces rigidity or redox activity.
Biological Activity
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-(p-tolylthio)propanamide is a compound of interest due to its diverse biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by a thiazole ring, a methoxyphenyl group, and a p-tolylthio moiety. The presence of these functional groups contributes to its biological properties.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
- Tubulin Interaction : The compound binds to the colchicine-binding site on tubulin, inhibiting polymerization and leading to cell cycle arrest at the G(2)/M phase. This mechanism is crucial for its cytotoxic effects against cancer cells .
- Apoptosis Induction : By disrupting microtubule dynamics, these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Overcoming Drug Resistance : Studies have shown that this class of compounds can effectively inhibit the growth of multidrug-resistant (MDR) cancer cells, suggesting their ability to evade common resistance mechanisms associated with traditional chemotherapy agents .
Biological Activity and Efficacy
In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines. For example:
- Cell Lines Tested : The compound was evaluated against prostate (PC-3) and melanoma (A375) cancer xenograft models.
- Efficacy Results : Treatments with derivatives of this compound resulted in tumor growth inhibition percentages ranging from 4% to 30% compared to control groups .
Case Studies
Several case studies highlight the biological activity of related compounds:
- SMART Compounds : A series of thiazole derivatives, including those similar to this compound, were tested for their anticancer properties. These compounds showed potent inhibition of tubulin polymerization and significant cytotoxicity against both parental and MDR-overexpressing cell lines .
- KCNQ1 Channel Activation : Another study identified a related compound (ML277), which acted as a potent activator of KCNQ1 channels with high selectivity against other KCNQ channels. This suggests potential applications in cardiac therapies due to its specific action on ion channels .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
